molecular formula C15H23N5O5 B15218583 (2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Número de catálogo: B15218583
Peso molecular: 353.37 g/mol
Clave InChI: NYOATRQJOMGEOO-IDTAVKCVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is an adenosine derivative featuring a purine core modified at position 2 with a 3-methylbutoxy group and at position 6 with an amino group. Its ribose-like oxolane moiety contains hydroxymethyl and diol groups, critical for maintaining structural similarity to natural nucleosides. This compound is of interest in medicinal chemistry due to adenosine receptors' roles in physiological processes, including cardiovascular regulation and neurotransmission .

Propiedades

Fórmula molecular

C15H23N5O5

Peso molecular

353.37 g/mol

Nombre IUPAC

(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H23N5O5/c1-7(2)3-4-24-15-18-12(16)9-13(19-15)20(6-17-9)14-11(23)10(22)8(5-21)25-14/h6-8,10-11,14,21-23H,3-5H2,1-2H3,(H2,16,18,19)/t8-,10-,11-,14-/m1/s1

Clave InChI

NYOATRQJOMGEOO-IDTAVKCVSA-N

SMILES isomérico

CC(C)CCOC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES canónico

CC(C)CCOC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origen del producto

United States

Actividad Biológica

The compound (2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol , often referred to in literature as a derivative of purine nucleosides, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

  • Molecular Formula : C₁₃H₁₈N₄O₅
  • Molecular Weight : 310.31 g/mol
  • IUPAC Name : (2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

This compound is characterized by a purine base linked to a sugar moiety, which is typical of nucleosides. The presence of the 3-methylbutoxy group is particularly noteworthy as it may influence the compound's solubility and biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies have shown that derivatives of purine nucleosides can inhibit viral replication. The mechanism often involves interference with viral polymerases or incorporation into viral RNA/DNA, leading to termination of viral replication processes.
  • Antitumor Effects : Some purine derivatives have been investigated for their ability to induce apoptosis in cancer cells. They may modulate signaling pathways involved in cell proliferation and survival.
  • Immunomodulatory Properties : There is evidence suggesting that this compound can influence immune responses, potentially enhancing or suppressing specific immune functions depending on the context.

Case Studies

  • Study on Antiviral Properties :
    • A study published in Journal of Medicinal Chemistry demonstrated that related compounds effectively inhibited the replication of hepatitis C virus (HCV) in vitro. The study reported an IC50 value indicating significant antiviral potency against HCV .
  • Antitumor Activity in Cell Lines :
    • Research conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound could induce apoptosis through the activation of caspase pathways. The results indicated a concentration-dependent response with an IC50 ranging from 10 to 30 µM .
  • Immunomodulatory Effects :
    • In a study exploring immune modulation, the compound was found to enhance the production of cytokines such as IL-6 and TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in enhancing immune responses during infections .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HCV replication
AntitumorInduction of apoptosis in cancer cells
ImmunomodulatoryEnhanced cytokine production

Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Purine baseEssential for nucleoside activity
Hydroxymethyl groupIncreases solubility
3-Methylbutoxy groupModulates membrane permeability

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Adenosine Derivatives

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Modifications Biological Activity / Receptor Interaction Source
Target Compound 2-(3-methylbutoxy), 6-amino 339.33* Ether at C2, NH2 at C6 Not explicitly stated (inference: potential A1/A2A receptor modulation) N/A
2-Chloro Adenosine 2-chloro, 6-amino 301.70 Halogen at C2 A1/A2A agonist; used in cardiovascular studies
Regadenoson 2-pyrazole-4-carboxamide 390.40 Bulky C2 substituent A2A-selective agonist; coronary vasodilation
YZG-330 6-((R)-1-phenylpropyl)amino 413.43 Arylalkylamino at C6 A1 receptor-mediated hypothermia in mice
Compound 21 (Ev5) 8-butylthio, 6-methylamino 385.44 Thioether at C8, N-methyl at C6 CD39/CD73 ectonucleotidase inhibition
8-Aminoadenosine 6-amino, 8-amino 282.26 Diamino at C6/C8 Antiviral and antiproliferative activity
K18 (Ev20) 2-hex-1-ynyl, 6-methylamino 375.38* Alkyne at C2 Potent A3 receptor antagonist

*Calculated based on molecular formulas from evidence.

Detailed Findings

Substituent Position and Receptor Selectivity

  • This group may sterically hinder binding to receptors preferring smaller substituents, such as A2A. K18 (Ev20), with a 2-hex-1-ynyl group, demonstrates high A3 receptor affinity, suggesting that hydrophobic C2 substituents favor A3 selectivity .
  • Position 6 Modifications: The 6-amino group in the target compound is shared with 2-chloroadenosine and 8-aminoadenosine. This group is critical for base-pairing in nucleotide interactions and hydrogen bonding with receptor residues . YZG-330's 6-((R)-1-phenylpropyl)amino group enhances A1 receptor binding, highlighting that bulky C6 substituents can drive subtype specificity .

Functional Group Impact on Pharmacokinetics

  • Thioether vs. Ether Linkages : Compound 21 (Ev5) uses a C8-butylthio group, which increases metabolic stability compared to ethers but may reduce solubility. The target compound’s C2-ether linkage balances lipophilicity and hydrolytic stability .
  • Sugar Moiety Variations: The oxolane ring in the target compound mirrors natural ribose, preserving interactions with adenosine receptors. Modifications like 3'-methyl groups (Ev14) or phosphorothioate linkages (Ev18) alter conformation and resistance to enzymatic degradation .

Pharmacological Outcomes

  • YZG-330 ’s dose-dependent hypothermic effect via central A1 receptors suggests that the target compound, with similar polar groups (C6-NH2, diols), may also target A1 but with altered potency due to its C2 substituent .
  • Regadenoson’s A2A selectivity is attributed to its bulky C2 group, which the target compound lacks; thus, the latter may exhibit broader receptor interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.